molecular formula C10H16 B564660 beta-Myrcene-d6 CAS No. 75351-99-4

beta-Myrcene-d6

Cat. No.: B564660
CAS No.: 75351-99-4
M. Wt: 142.275
InChI Key: UAHWPYUMFXYFJY-XERRXZQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Myrcene-d6: is a deuterated form of beta-myrcene, a noncyclic monoterpene. Beta-myrcene is a naturally occurring compound found in various plants such as lemongrass, hops, basil, mangos, and ginger . It is recognized for its sedative, muscle relaxant, anti-inflammatory, and analgesic properties . The deuterated form, this compound, is used in scientific research to study the metabolism and pharmacokinetics of beta-myrcene.

Mechanism of Action

Target of Action

Beta-Myrcene, also known as 7-methyl-3-methylene-1,6-octadiene, is a monoterpene that is octa-1,6-diene bearing methylene and methyl substituents at positions 3 and 7 respectively . It is a natural phytochemical compound present in various plant species and possesses potent anti-inflammatory activity . The primary targets of beta-Myrcene are believed to be the CB-2 receptors in the body .

Mode of Action

Beta-Myrcene interacts with its targets by stimulating the release of endogenous opioids, thereby decreasing the detection of pain in the body . It also acts upon the CB-2 receptors in the body in much the same way as CBD, exhibiting anti-inflammatory, analgesic properties, and promoting cell apoptosis .

Biochemical Pathways

Beta-Myrcene affects several biochemical pathways. It has been found to contribute to the production and maintenance of the mucus layer of the gut, which when compromised, can lead to indigestion, acid reflux, infections, ulcers, and leaky gut syndrome . It also plays a role in the biotransformation of β-myrcene into value-added compounds, with enhanced organoleptic/therapeutic properties .

Pharmacokinetics

It is known that beta-myrcene is a component of volatile oil, suggesting that it may be rapidly absorbed and distributed throughout the body .

Result of Action

The action of beta-Myrcene results in a variety of molecular and cellular effects. It has been shown to have anti-inflammatory effects, pain relief, antibiotic properties, sedative effects, and antimutagenic properties . It also promotes cell apoptosis, which could be beneficial in the fight against cancer .

Action Environment

The action of beta-Myrcene can be influenced by environmental factors. For instance, it has been found in over 200 plants and was detected in the emissions of two representative plywood veneer dryers in the U.S . It is also present at a low relative abundance in the environment . Adherence to ever-changing regulations is necessary for the use of beta-Myrcene-d6 reference standards for environmental testing .

Biochemical Analysis

Biochemical Properties

Beta-Myrcene-d6 plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, contributing to the biotransformation of beta-myrcene into value-added compounds with enhanced organoleptic and therapeutic properties . This process is performed by resorting to the specialized enzymatic machinery of beta-myrcene-biotransforming bacteria .

Cellular Effects

This compound has potential biological activity, especially in HeLa cells . In this cell line, it leads to an arrest of proliferation, a decrease in motility, and morphological changes with loss of sphericity and thickness, and DNA damage . It is also recognized as a sedative and muscle relaxant with anti-inflammatory and analgesic properties .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It has been shown to act upon the CB-2 receptors in the body in much the same way as CBD . As such, it is an anti-inflammatory, analgesic, and also helpful in the fight against cancer by promoting cell apoptosis .

Temporal Effects in Laboratory Settings

It is known that the compound is safe and non-toxic , suggesting stability and minimal degradation over time.

Dosage Effects in Animal Models

Studies have shown that this compound has both pain-relieving and sedative effects in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it was metabolized with D. gossypina ATCC 10936 to the diol and a side product . It was also metabolized with G. applanatum, P. flabellatus, and P. sajor-caju to myrcenol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Myrcene-d6 can be synthesized through the deuteration of beta-myrcene. The process involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents such as deuterium gas (D2) or deuterated solvents under specific reaction conditions .

Industrial Production Methods: The industrial production of this compound involves the large-scale deuteration of beta-myrcene. This process requires specialized equipment to handle deuterium gas and ensure the efficient replacement of hydrogen atoms with deuterium atoms. The final product is then purified to obtain this compound with high isotopic purity .

Comparison with Similar Compounds

Properties

IUPAC Name

8,8,8-trideuterio-3-methylidene-7-(trideuteriomethyl)octa-1,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7H,1,4,6,8H2,2-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHWPYUMFXYFJY-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=CCCC(=C)C=C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676050
Record name 7-(~2~H_3_)Methyl-3-methylidene(8,8,8-~2~H_3_)octa-1,6-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75351-99-4
Record name 7-(~2~H_3_)Methyl-3-methylidene(8,8,8-~2~H_3_)octa-1,6-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of geranyl chloride and neryl chloride can be obtained by hydrochlorination of myrcene in the presence of one mole of anhydrous hydrogen chloride per mole of myrcene under the conditions described above for the preparation of 1,7-dichloro-3,7-dimethyl-octene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.